molecular formula C16H11NO B7636056 4-(Quinolin-4-yl)benzaldehyde

4-(Quinolin-4-yl)benzaldehyde

Cat. No. B7636056
M. Wt: 233.26 g/mol
InChI Key: NJTDQZLODVDZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-4-yl)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is a yellow crystalline powder that is commonly used in scientific research applications.

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-yl)benzaldehyde is not fully understood. However, it is believed to act as a chelating agent that binds to metal ions. The binding of metal ions to the compound results in a change in its fluorescence properties, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(Quinolin-4-yl)benzaldehyde. However, it has been reported to have low toxicity and is not known to cause any adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Quinolin-4-yl)benzaldehyde in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on 4-(Quinolin-4-yl)benzaldehyde. One area of research is the development of new fluorescent probes for the detection of metal ions. Another area of research is the synthesis of new metal complexes using 4-(Quinolin-4-yl)benzaldehyde as a ligand. Additionally, the potential use of 4-(Quinolin-4-yl)benzaldehyde in the development of new drugs and pharmaceuticals is an area of interest. Further studies on the biochemical and physiological effects of the compound are also needed.
In conclusion, 4-(Quinolin-4-yl)benzaldehyde is a chemical compound that has several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to explore its full potential in various scientific fields.

Synthesis Methods

The synthesis of 4-(Quinolin-4-yl)benzaldehyde involves the reaction of 4-quinolinecarboxaldehyde with benzaldehyde in the presence of a catalyst such as piperidine. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

4-(Quinolin-4-yl)benzaldehyde has several scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. Additionally, it is used as a ligand in the preparation of metal complexes.

properties

IUPAC Name

4-quinolin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-11-12-5-7-13(8-6-12)14-9-10-17-16-4-2-1-3-15(14)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTDQZLODVDZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinolin-4-yl)benzaldehyde

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